N-(4-fluorobenzyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-fluorobenzyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine scaffold substituted with a 4-fluoro-3-methylphenyl group at position 3 and an acetamide moiety linked to a 4-fluorobenzyl group. The thienopyrimidine dione core imparts rigidity and hydrogen-bonding capacity, while the fluorinated aromatic substituents enhance lipophilicity and metabolic stability. This compound is synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions, often using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
Properties
Molecular Formula |
C22H17F2N3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H17F2N3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
BWVCQBASIXFJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, substituent effects, and synthetic approaches.
Structural Features and Substitutions
Key Observations
Core Heterocycle Diversity: The thienopyrimidine dione core (target compound) is distinct from triazolo (), benzothieno-triazolo (), and pyrido-pyrimidine () scaffolds. These cores influence binding affinity and selectivity; for example, triazolo-pyrimidines enhance π-π stacking in kinase pockets . The spiro-oxazolidinedione () introduces conformational rigidity, critical for disrupting protein-protein interactions .
Fluorinated Substituents :
- Fluorine atoms (e.g., 4-fluorobenzyl, 2,4-difluorobenzyl) improve metabolic stability and membrane permeability. and highlight fluorinated benzyl groups in kinase inhibitors, suggesting their role in target engagement .
- The 4-fluoro-3-methylphenyl group in the target compound may balance steric bulk and hydrophobicity, akin to 4-methylphenyl in .
Acetamide Linker :
- The acetamide moiety is a common pharmacophore (Evidences 1–4, 9), facilitating hydrogen bonding with enzymatic targets. Sulfanyl variants () introduce sulfur-based interactions .
Synthetic Strategies :
- K₂CO₃ in DMF or acetone is widely used for alkylation (Evidences 1, 2, 4).
- Coupling reactions (e.g., EDC/HOBt in ) and cross-coupling () enable modular assembly of complex substituents .
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